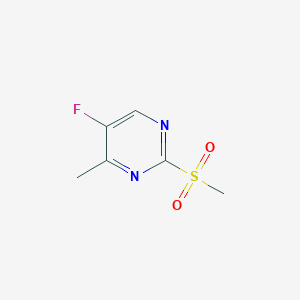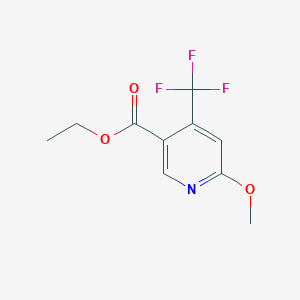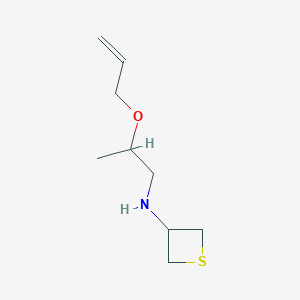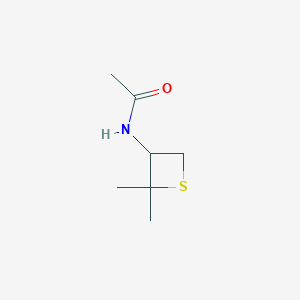
5-Fluoro-4-methyl-2-(methylsulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-2-(methylsulfonyl)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(methylsulfonyl)pyrimidine typically involves the introduction of fluorine and methylsulfonyl groups into the pyrimidine ring. One common method is the reaction of 4-methyl-2-(methylsulfonyl)pyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Used for introducing the fluorine atom into the pyrimidine ring.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used to facilitate oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
5-Fluoro-4-methyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The methylsulfonyl group further modulates its chemical properties, affecting its solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the fluorine atom.
2-Methylsulfonylpyrimidine: Lacks both the fluorine and methyl groups.
Uniqueness
5-Fluoro-4-methyl-2-(methylsulfonyl)pyrimidine is unique due to the combined presence of fluorine, methyl, and methylsulfonyl groups. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H7FN2O2S |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C6H7FN2O2S/c1-4-5(7)3-8-6(9-4)12(2,10)11/h3H,1-2H3 |
Clé InChI |
SEQIVHAJTWFKET-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)

![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)




![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)


